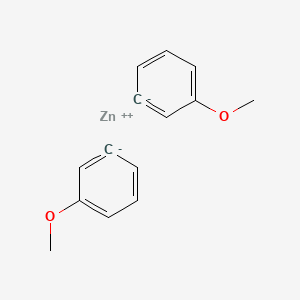
zinc;methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It consists of a benzene ring substituted with a methoxy group (-OCH3). This compound is widely used as an intermediate in organic synthesis and has various applications in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Vapor-phase Alkylation: Anisole can be synthesized by the vapor-phase alkylation of phenol with methanol in the presence of a commercial NaX zeolite catalyst.
Solvent Extraction and Multicomponent Distillation: The synthesized anisole is separated from the reaction mixture containing o-cresol, p-cresol, p-xylene, unreacted methanol, and phenol.
Industrial Production Methods:
Batch Process: Anisole is produced in batches using the vapor-phase alkylation method.
Continuous Process: Continuous production methods involve the use of fixed-bed reactors with zeolite catalysts to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Anisole can be oxidized to form benzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of anisole can lead to the formation of methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring of anisole.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Concentrated HNO3 for nitration, Br2 for bromination, and FeCl3 as a catalyst for halogenation.
Major Products Formed:
Oxidation: Benzoic acid.
Reduction: Methoxybenzyl alcohol.
Substitution: Nitroanisole, bromoanisole, and chloroanisole.
Scientific Research Applications
Anisole is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Anisole is used as a solvent and intermediate in the synthesis of various organic compounds.
Biology: It serves as a substrate in biochemical assays and studies involving enzyme activity.
Medicine: Anisole derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Anisole is utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
Anisole is structurally similar to other methoxy-substituted benzene derivatives, such as vanillin and eugenol . While these compounds share the methoxy group, they differ in their additional functional groups and resulting properties. Anisole is unique in its relatively simple structure and wide range of applications in organic synthesis and industrial processes.
Comparison with Similar Compounds
Vanillin: 4-hydroxy-3-methoxybenzaldehyde.
Eugenol: 4-allyl-2-methoxyphenol.
Anethole: 1-methoxy-3-(prop-1-enyl)benzene.
Properties
CAS No. |
684215-27-8 |
|---|---|
Molecular Formula |
C14H14O2Zn |
Molecular Weight |
279.6 g/mol |
IUPAC Name |
zinc;methoxybenzene |
InChI |
InChI=1S/2C7H7O.Zn/c2*1-8-7-5-3-2-4-6-7;/h2*2-3,5-6H,1H3;/q2*-1;+2 |
InChI Key |
KMXMLIDJLWYDSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C[C-]=C1.COC1=CC=C[C-]=C1.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















